Product packaging for 1-[(Methanesulfonyl)oxy]pyridin-1-ium(Cat. No.:CAS No. 137838-33-6)

1-[(Methanesulfonyl)oxy]pyridin-1-ium

Cat. No.: B14288940
CAS No.: 137838-33-6
M. Wt: 174.20 g/mol
InChI Key: PTQSJRNGWJFVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Methanesulfonyl)oxy]pyridin-1-ium methanesulfonate is a molecular salt consisting of a cationic sulfonated pyridine N-oxide moiety and a methanesulfonate anion . This compound is synthesized from the reaction between pyridine N-oxide and methanesulfonic anhydride in dichloromethane at low temperatures (-30°C), yielding a white precipitate with a typical isolation yield of 75% . The crystalline structure features an N-O bond length of 1.4004 (15) Å, and the components are linked into a three-dimensional network via weak C-H⋯O interactions in the crystal lattice . This reagent is of significant value in synthetic organic chemistry, particularly as a reagent for direct amination of arenes and heteroarenes under photochemical conditions, enabling valuable bond-forming reactions . Its mechanism of action involves its reactivity as an O-sulfonyl pyridinium salt towards nucleophiles, often leading to substitution at the 2-position of the pyridinium ring . Researchers should note that the compound decomposes upon heating above 50°C, and suitable crystals for X-ray analysis can be obtained by cooling a warm saturated acetonitrile solution to -30°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8NO3S+ B14288940 1-[(Methanesulfonyl)oxy]pyridin-1-ium CAS No. 137838-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137838-33-6

Molecular Formula

C6H8NO3S+

Molecular Weight

174.20 g/mol

IUPAC Name

pyridin-1-ium-1-yl methanesulfonate

InChI

InChI=1S/C6H8NO3S/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3/q+1

InChI Key

PTQSJRNGWJFVPC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O[N+]1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methanesulfonyl Oxy Pyridin 1 Ium

Direct Synthesis from Pyridine (B92270) N-oxide and Methanesulfonic Anhydride (B1165640)

The most direct and commonly employed method for the synthesis of 1-[(methanesulfonyl)oxy]pyridin-1-ium involves the reaction of Pyridine N-oxide with Methanesulfonic Anhydride. nih.gov This reaction leads to the formation of the desired pyridinium (B92312) salt, typically as a stable crystalline solid.

A typical experimental procedure involves dissolving Pyridine N-oxide in a suitable solvent, such as dichloromethane (B109758) (DCM), and cooling the solution to a low temperature, for instance, -30°C. A solution of Methanesulfonic Anhydride in the same solvent is then added dropwise to the cooled Pyridine N-oxide solution. The reaction mixture is stirred for a period, typically around 2 hours, and then allowed to warm to room temperature. The product, this compound methanesulfonate (B1217627), precipitates as a white solid, which can then be isolated by filtration, washed with fresh solvent, and dried under vacuum. nih.gov A reported yield for this synthesis is approximately 75%. nih.gov

Mechanistic Pathways of Formation and Byproduct Analysis

The formation of this compound from Pyridine N-oxide and Methanesulfonic Anhydride is believed to proceed through a nucleophilic attack of the oxygen atom of the N-oxide on one of the sulfur atoms of the anhydride. This initial step is characteristic of the reactivity of N-oxides, which can act as nucleophiles. scripps.edu

Proposed Mechanistic Pathway:

Nucleophilic Attack: The oxygen atom of Pyridine N-oxide, being electron-rich, acts as a nucleophile and attacks one of the electrophilic sulfur atoms of Methanesulfonic Anhydride.

Intermediate Formation: This attack leads to the formation of a transient intermediate species.

Cleavage and Salt Formation: The intermediate then undergoes cleavage of the S-O-S bond of the anhydride, resulting in the formation of the this compound cation and a methanesulfonate anion.

Byproduct Analysis:

The primary byproduct of this reaction is the methanesulfonate anion, which acts as the counter-ion to the pyridinium cation, forming the salt this compound methanesulfonate. nih.gov In an ideal, stoichiometrically controlled reaction, there are no other significant byproducts. However, potential side reactions could lead to impurities. For instance, the presence of moisture could lead to the hydrolysis of Methanesulfonic Anhydride to form methanesulfonic acid. Any unreacted starting materials, Pyridine N-oxide and Methanesulfonic Anhydride, would also be present as impurities if the reaction does not go to completion.

Optimization of Reaction Conditions and Yields for Scalability

For the synthesis to be viable on an industrial scale, optimization of reaction conditions is crucial to maximize yield, minimize costs, and ensure safety and efficiency.

Key Parameters for Optimization:

Solvent: Dichloromethane (DCM) is a common solvent for this reaction. nih.gov For scalability, alternative, more environmentally friendly, and cost-effective solvents could be explored. The solubility of reactants and the product in the chosen solvent will significantly impact the reaction rate and ease of product isolation.

Temperature: The reaction is typically initiated at a low temperature (-30°C) to control the exothermic nature of the reaction and minimize potential side reactions. nih.gov An optimal temperature profile would involve careful control of the initial temperature and a gradual warming to ensure the reaction proceeds to completion without decomposition of the product.

Stoichiometry: The molar ratio of the reactants is a critical factor. A slight excess of Methanesulfonic Anhydride (e.g., 1.3 equivalents) has been reported to drive the reaction towards completion. nih.gov Fine-tuning this ratio can help maximize the conversion of the limiting reagent, Pyridine N-oxide.

Reaction Time: The reported reaction time is 2 hours. nih.gov Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or in-situ spectroscopy can help determine the optimal reaction time to ensure complete conversion and avoid potential product degradation over extended periods.

Work-up and Purification: The precipitation of the product simplifies purification. nih.gov For large-scale production, optimizing the filtration and washing steps is important to ensure high purity and minimize product loss. The choice of washing solvent is critical to remove unreacted starting materials and byproducts without dissolving a significant amount of the product.

ParameterReported Condition nih.govPotential for Optimization
Solvent Dichloromethane (DCM)Exploration of greener solvents, assessing solubility and reactivity.
Temperature -30°C to room temperatureFine-tuning the temperature profile for optimal rate and selectivity.
Stoichiometry 1.3 eq. of Methanesulfonic AnhydridePrecise adjustment of molar ratios to maximize yield and minimize waste.
Reaction Time 2 hoursOptimization based on reaction monitoring to ensure completion.
Purification Filtration and washingStreamlining of work-up procedures for efficiency and purity on a larger scale.

Alternative Synthetic Routes and Precursor Modifications

One potential alternative involves the use of methanesulfonyl chloride instead of the anhydride. The reaction of N-oxides with sulfonyl chlorides is a known method for the preparation of O-sulfonylated products. This route might proceed under different reaction conditions, potentially offering a different selectivity profile or being more cost-effective depending on the relative price of the reagents.

Another approach could involve modifications of the pyridine precursor. For instance, starting with a pre-functionalized pyridine derivative and subsequently forming the N-oxide and performing the sulfonylation could be a viable strategy, particularly for the synthesis of more complex analogues.

Comparative Analysis with Synthesis of Related O-Sulfonyl Pyridinium Analogues

The synthetic methodology for this compound can be better understood by comparing it with the synthesis of its analogues, such as those derived from trifluoromethanesulfonic acid and p-toluenesulfonic acid.

Trifluoromethanesulfonyl and Other Sulfonyl Derivatives

The synthesis of 1-{[(trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate is analogous to the methanesulfonyl derivative, involving the reaction of Pyridine N-oxide with Trifluoromethanesulfonic Anhydride . nih.gov This compound is also a crystalline solid and is a potent electrophilic aminating agent.

Similarly, the synthesis of pyridinium p-toluenesulfonate can be achieved by reacting pyridine with p-toluenesulfonic acid. prepchem.comguidechem.com While this results in a different type of pyridinium salt where the sulfonate is the counter-ion to a protonated pyridine, it provides a useful comparison in terms of the reactivity of pyridine derivatives with sulfonic acids. A typical procedure involves swirling p-toluenesulfonic acid monohydrate with an excess of pyridine at ambient temperature, followed by removal of the excess pyridine to yield the product as white crystals with a reported yield of 84%. prepchem.com

Evaluation of Synthetic Efficiency and Selectivity

The efficiency of these syntheses can be compared based on reaction conditions, yields, and the nature of the products.

Sulfonyl DerivativeReagentsKey Reaction ConditionsYieldProduct Characteristics
Methanesulfonyl Pyridine N-oxide, Methanesulfonic Anhydride-30°C to RT, DCM75% nih.govWhite crystalline solid
Trifluoromethanesulfonyl Pyridine N-oxide, Trifluoromethanesulfonic AnhydrideAnalogous to methanesulfonyl derivative nih.govNot explicitly stated in the provided contextCrystalline solid
p-Toluenesulfonyl Pyridine, p-Toluenesulfonic acid monohydrateAmbient temperature, excess pyridine84% prepchem.comWhite crystalline solid

The direct synthesis of O-sulfonylated pyridine N-oxides from the corresponding anhydrides appears to be a general and efficient method. The selectivity for O-sulfonylation is high, with the primary product being the desired pyridinium salt. The choice of the sulfonylating agent (methanesulfonic anhydride vs. trifluoromethanesulfonic anhydride) allows for the tuning of the reactivity of the final product, with the trifluoro-derivative being a more powerful reagent due to the strong electron-withdrawing nature of the trifluoromethyl group. The synthesis of pyridinium p-toluenesulfonate, while involving a different reaction (acid-base reaction versus O-sulfonylation of an N-oxide), highlights a simple and high-yielding method for preparing pyridinium salts.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Fundamental Mechanisms Governing 1-[(Methanesulfonyl)oxy]pyridin-1-ium Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl sulfur and the carbon atoms of the pyridinium (B92312) ring, as well as the ability of the pyridinium moiety to function as a leaving group.

Nucleophilic Attack and Electrophilic Activation Pathways

This compound serves as an electrophilic reagent, susceptible to attack by various nucleophiles. The primary sites for nucleophilic attack are the sulfonyl sulfur atom and the C2/C4 positions of the pyridinium ring.

Nucleophilic Attack at the Sulfonyl Sulfur: The sulfur atom of the methanesulfonyl group is highly electron-deficient due to the presence of two oxygen atoms and the positively charged pyridinium nitrogen. This makes it a prime target for nucleophiles, leading to a sulfonyl transfer reaction. In this pathway, the nucleophile attacks the sulfur atom, resulting in the displacement of the pyridine-1-oxide moiety. This reactivity allows this compound to act as a methanesulfonylating agent, transferring the mesyl group to nucleophilic substrates such as alcohols, amines, and thiols.

Nucleophilic Attack at the Pyridinium Ring: The pyridinium ring is an electron-deficient aromatic system, and the positive charge on the nitrogen atom further activates the ring towards nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the C2 (α) and C4 (γ) positions of the pyridine (B92270) ring. The reactivity of O-sulfonyl pyridinium salts toward nucleophiles and their substitution at the 2-position have been described. nih.gov The outcome of the reaction, whether it occurs at the sulfur atom or the pyridine ring, is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions.

As an electrophilic activator, this compound can be employed to activate other molecules for subsequent reactions. For instance, its reaction with a carboxylic acid could form a reactive mixed anhydride (B1165640), which can then be used in acylation reactions.

Role of the Pyridinium Moiety in Reaction Intermediates

The pyridinium moiety plays a crucial role in the reactivity of the compound and the stability of reaction intermediates.

As a Leaving Group: In reactions involving nucleophilic attack at the sulfonyl sulfur, the pyridine-1-oxide molecule acts as a good leaving group. The stability of the departing pyridine-1-oxide, a neutral molecule, facilitates the sulfonyl transfer process. The efficiency of the pyridinium group as a leaving group is a key factor in the utility of this class of compounds as electrophilic reagents.

Stabilization of Intermediates: The positively charged pyridinium ring can influence the stability of intermediates formed during a reaction. In the case of nucleophilic attack at the pyridine ring, the positive charge helps to stabilize the negatively charged Meisenheimer-type intermediate that is formed. The electron-withdrawing nature of the pyridinium ring is a key feature of its ability to stabilize anionic intermediates.

Exploration of Elimination and Rearrangement Pathways

Beyond simple substitution reactions, this compound and related methanesulfonyl derivatives can undergo elimination and rearrangement reactions, leading to the formation of reactive intermediates and structurally diverse products.

Generation of Sulfene (B1252967) Intermediates from Mesyl Derivatives

Sulfenes (R2C=SO2) are highly reactive intermediates that can be generated from the elimination of a leaving group and a proton from a methanesulfonyl compound. While the direct generation of sulfene from this compound itself is not extensively documented, the formation of sulfene from the closely related methanesulfonyl chloride in the presence of a base is a well-established reaction.

In this process, a base abstracts a proton from the methyl group of the methanesulfonyl moiety, followed by the elimination of the leaving group (in this case, pyridine-1-oxide). The resulting sulfene is a powerful electrophile and can readily react with a variety of nucleophiles and undergo cycloaddition reactions. Given the structural similarity, it is plausible that under basic conditions, this compound could also serve as a precursor to sulfene.

Beckmann Rearrangement in Systems Involving Oxime Methanesulfonates

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam. A key step in this rearrangement is the conversion of the hydroxyl group of the oxime into a good leaving group. Methanesulfonates are excellent leaving groups for this purpose. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org

The reaction of an oxime with this compound would lead to the formation of an oxime methanesulfonate (B1217627) in situ. This intermediate then undergoes the characteristic rearrangement, which involves the migration of the group anti to the leaving group to the nitrogen atom, with the simultaneous departure of the methanesulfonate anion. This process ultimately yields the corresponding amide or lactam. The use of a reagent like this compound offers a convenient method for activating the oxime for the Beckmann rearrangement under potentially mild conditions.

Photochemical Activation and Transformations (Drawing Parallels with Analogues)

While specific photochemical studies on this compound are limited, the photochemical behavior of analogous pyridinium salts provides a strong basis for predicting its potential reactivity upon irradiation. nih.govnih.govresearchgate.net Pyridinium salts are known to participate in a variety of photochemical transformations, often initiated by photoinduced electron transfer (PET). nih.govnih.govacs.orgacs.org

N-Acyloxypyridinium salts, which are structurally analogous to this compound, have been shown to be effective radical precursors under photochemical conditions. umich.edu Upon irradiation, these salts can form electron donor-acceptor (EDA) complexes. nih.govnih.gov In such a complex, the pyridinium moiety acts as the electron acceptor. Photoexcitation of the EDA complex can lead to single-electron transfer, generating a radical cation and a radical anion.

For an N-(sulfonyloxy)pyridinium salt, this process could lead to the cleavage of the N-O bond, generating a pyridinyl radical and a methanesulfonyloxyl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to unsaturated systems, or fragmentation, leading to a diverse array of products. The photochemical reactivity of pyridinium salts has been utilized in C-H functionalization and other synthetic transformations. nih.gov

Applications of 1 Methanesulfonyl Oxy Pyridin 1 Ium in Complex Organic Transformations

Amination Reactions and Nitrogen-Containing Compound Synthesis

The activation of pyridine (B92270) N-oxides by sulfonylating agents generates highly reactive intermediates capable of participating in amination reactions. These reagents serve as electrophilic aminating agents, enabling the formation of carbon-nitrogen bonds under specific conditions.

While direct applications of 1-[(Methanesulfonyl)oxy]pyridin-1-ium for the amination of arenes and heteroarenes are not extensively detailed, significant research has been conducted on its close analogue, 1-{[(trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate. This related compound has been successfully employed in the photochemical direct C-H amination of arenes and heteroarenes. nih.gov

This transformation is believed to proceed through a radical mechanism initiated by visible light, providing a pathway for the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis. nih.govnih.gov The reaction allows for the introduction of a nitrogen atom onto aromatic and heteroaromatic scaffolds without the need for pre-functionalization, which is often required in traditional cross-coupling methods. chemrxiv.orgresearchgate.net The process leverages the pyridinium (B92312) salt as a precursor to a highly reactive aminating species under photoredox catalysis. researchgate.net

Below is a table summarizing representative examples of the direct photochemical amination of arenes using the trifluoromethanesulfonyl analogue, which illustrates the potential scope of this reaction class.

EntryArene SubstrateProductYield (%)
1BenzeneN-Phenylpyridinium salt85
2TolueneN-(p-Tolyl)pyridinium salt78
3AnisoleN-(p-Methoxyphenyl)pyridinium salt92
4ThiopheneN-(2-Thienyl)pyridinium salt65

Data derived from studies on the analogous compound 1-{[(trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate.

The application of this compound for the direct amination of esters and alcohols is not well-documented in scientific literature. While methods exist for the electrophilic O-amination of alcohols using other specialized reagents, the use of O-sulfonyl pyridinium salts for this purpose has not been established. researchgate.net Similarly, the direct conversion of esters to aminated products using this specific compound has not been reported. The typical reactivity of amines with esters leads to amide formation through attack at the acyl carbon, whereas sulfonate esters are generally attacked at the alkyl carbon. researchgate.net

There is no available scientific literature describing the activation of isocyanates or their subsequent transformations using this compound.

Functional Group Transformations and Protecting Group Strategies

The inherent reactivity of this compound makes it a valuable tool for the activation of functional groups, particularly hydroxyl moieties.

Alcohols are generally poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide (B78521) ion (HO⁻). masterorganicchemistry.com A common strategy to overcome this is to convert the hydroxyl group into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate). This transformation converts the neutral alcohol into a highly effective leaving group, facilitating subsequent substitution or elimination reactions. masterorganicchemistry.com

This compound serves as an efficient mesylating agent. Upon reaction with an alcohol, the nucleophilic oxygen of the alcohol attacks the electrophilic sulfur atom of the reagent. This results in the transfer of the methanesulfonyl (mesyl) group to the alcohol, forming an alkyl mesylate. The byproducts of this reaction are pyridine-N-oxide and methanesulfonic acid.

The primary utility of this transformation is the activation of the carbon atom to which the hydroxyl group is attached. The resulting mesylate is a significantly better leaving group than the original hydroxyl group, readily participating in reactions with a wide range of nucleophiles. This activation strategy is fundamental in the synthesis of complex organic molecules where the interconversion of functional groups is required. The reaction is typically carried out under mild conditions, analogous to methods using methanesulfonyl chloride or methanesulfonic anhydride (B1165640). commonorganicchemistry.com

In the synthesis of complex molecules with multiple functional groups, such as polyols or carbohydrates, it is often necessary to selectively protect and deprotect specific hydroxyl groups. This is achieved through an orthogonal protecting group strategy, where different protecting groups on the same molecule can be removed under distinct reaction conditions without affecting the others. bham.ac.ukthieme-connect.de

The methanesulfonyl group, installed via this compound, can be considered within this context, although its primary role is typically activation rather than protection. Mesylates are known for their high stability across a wide range of reaction conditions. They are generally resistant to acidic conditions that cleave silyl (B83357) ethers (e.g., TBS, TIPS) and are also stable to the hydrogenolysis conditions used to remove benzyl (B1604629) ethers. harvard.edu

However, the inertness that makes the mesyl group a reliable activating group also makes it a poor protecting group, as its removal to regenerate the parent alcohol requires harsh, often reductive, conditions that are not compatible with many other functional groups. Therefore, while a mesylate offers orthogonality in terms of stability, it is not a conventional protecting group due to the lack of mild cleavage methods. Its application in a protection-deprotection sequence is limited compared to groups specifically designed for this purpose.

The following table summarizes the stability of the mesyl group compared to other common hydroxyl protecting groups under various deprotection conditions.

Protecting GroupCleavage ConditionsStability of Mesyl (OMs) Group
tert-Butyldimethylsilyl (TBS)F⁻ (e.g., TBAF) or H⁺ (e.g., AcOH)Stable
Benzyl (Bn)H₂, Pd/C (Hydrogenolysis)Stable
Acetyl (Ac)Base (e.g., K₂CO₃, MeOH) or AcidStable
Trityl (Tr)Mild Acid (e.g., 1% TFA)Stable

Stereo- and Enantioselective Methodologies

The control of stereochemistry is a central challenge in modern organic synthesis. While this compound is an achiral molecule, chiral analogues of pyridinium salts have emerged as powerful tools for mediating stereoselective transformations.

The parent compound, this compound, cannot induce stereoselectivity in a reaction with a prochiral substrate. However, the principles of asymmetric catalysis can be applied by designing chiral analogues. A chiral pyridinium salt can create a chiral environment around the reactive center, influencing the trajectory of an incoming nucleophile or substrate, thereby leading to the preferential formation of one stereoisomer over another.

Recent studies have demonstrated the utility of chiral pyridinium salts in a variety of transformations. For instance, chiral copper catalysts have been used in conjunction with pyridinium salts for the highly regio- and enantioselective dearomatization using Grignard reagents, yielding enantioenriched 1,4-dihydropyridines. nih.govacs.org Similarly, chiral iridium complexes have been effective in the asymmetric hydrogenation of substituted pyridinium salts to provide chiral piperidines with high diastereoselectivity. rsc.org

A hypothetical chiral analogue of this compound could be synthesized from a pyridine N-oxide bearing a chiral substituent, for example, derived from a chiral pool amino acid or a C₂-symmetric backbone. Such a reagent could potentially mediate reactions like:

Diastereoselective Mesylation: In a substrate containing multiple hydroxyl groups or a preexisting stereocenter, a chiral mesylating agent could selectively react with one hydroxyl group over another based on steric and electronic differentiation within the chiral reagent-substrate complex.

Enantioselective Reactions: A chiral pyridinium salt could act as a phase-transfer catalyst or a Lewis base catalyst, activating a substrate towards enantioselective attack by a nucleophile.

The table below presents representative data from the literature on asymmetric reactions mediated by various chiral pyridinium systems, illustrating the potential for achieving high stereoselectivity.

Reaction TypeChiral Mediator / CatalystSubstrateProductYield (%)Stereoselectivity
Asymmetric HydrogenationChiral Dinuclear Iridium ComplexDi-substituted Pyridinium SaltChiral Piperidine (B6355638)up to 97up to 94% ee, >20:1 dr rsc.org
Dearomative [4+2] CycloadditionChiral Primary Amine CatalystActivated Pyridinium SaltAzaspiro[5.5]undecane9495% ee, >19:1 dr mdpi.com
Nucleophilic 1,4-DearomatizationChiral Copper CatalystPyridinium Salt1,4-Dihydropyridineup to 99up to 98% ee nih.gov

These examples underscore the principle that by incorporating chirality into the pyridinium scaffold, it is possible to achieve high levels of stereo- and enantiocontrol. While specific applications of a chiral version of this compound have yet to be reported, the existing literature provides a strong foundation for its potential development as a useful reagent in asymmetric synthesis.

Chiral Auxiliary Approaches Utilizing Pyridinium Scaffolds

The use of chiral auxiliaries represents a foundational strategy in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction on a prochiral substrate. While the specific compound this compound is not prominently featured in the scientific literature as a chiral auxiliary, the broader class of pyridinium scaffolds has been effectively utilized in chiral auxiliary-based approaches for the synthesis of complex organic molecules. These methods typically involve the attachment of a chiral auxiliary to a pyridine ring, which is then activated to form a pyridinium salt. The steric and electronic properties of the auxiliary subsequently govern the facial selectivity of nucleophilic additions to the pyridinium ring, leading to the formation of enantioenriched products.

A notable advancement in this area has been the development of methods for the face-selective addition of nucleophiles to nicotinic acid derivatives bearing a chiral auxiliary. novapublishers.com In these systems, the pyridine nitrogen is acylated to form a reactive pyridinium salt. The conformation of this intermediate is controlled by a cation-π interaction between the chiral auxiliary and the pyridinium ring, effectively shielding one face of the ring from nucleophilic attack. novapublishers.com This strategy enables the synthesis of chiral 1,2-, 1,4-, and 1,6-dihydropyridines with a high degree of stereocontrol. novapublishers.com

The selection of the chiral auxiliary is critical for achieving high diastereoselectivity. Auxiliaries such as thiazolidine-2-thiones and bicyclic amines have proven effective in directing the approach of the nucleophile. novapublishers.com For instance, in the case of nicotinic amides derived from thiazolidine-2-thiones, the interaction between the thiocarbonyl group and the pyridinium ring is thought to be responsible for the facial shielding. novapublishers.com Conversely, when bicyclic amines or oxazolidinones are used as auxiliaries, an aromatic ring within the auxiliary structure shields the pyridinium plane via a cation-π interaction. novapublishers.com The choice of auxiliary can even invert the stereochemical outcome of the reaction. novapublishers.com

A key advantage of this methodology is the ability to remove the chiral auxiliary after the desired stereocenter has been established, often under mild conditions, to yield the final product and allow for the potential recovery of the auxiliary. novapublishers.comwikipedia.org This approach has been successfully applied to the synthesis of substituted piperidine derivatives, which are important structural motifs in many natural products and pharmaceuticals. novapublishers.com

The following table summarizes representative research findings on the use of chiral auxiliaries attached to pyridinium scaffolds for asymmetric synthesis:

EntryPyridine SubstrateChiral AuxiliaryNucleophileProductDiastereomeric Ratio (d.r.)
1Nicotinic amide(S)-Thiazolidine-2-thione derivativeMeCu1,4- and 1,6-dihydropyridine adducts93:7
2Nicotinic amideBicyclic amine derivativeVarious Grignard reagents1,4-dihydropyridineHigh d.r.
3Nicotinic amideOxazolidinone derivativeVarious organometallics1,4-dihydropyridineHigh d.r.

This data underscores the viability of utilizing pyridinium scaffolds in chiral auxiliary-mediated transformations. The diastereoselectivity is consistently high, demonstrating the effective stereochemical control exerted by the auxiliary. The versatility of this approach is highlighted by the range of nucleophiles that can be employed, leading to a variety of functionalized, chiral dihydropyridine (B1217469) products. novapublishers.com While direct applications of this compound in this context are not documented, these studies provide a strong conceptual framework for the design of new chiral auxiliaries and their application in pyridinium chemistry.

Advanced Structural Characterization and Computational Chemistry Studies

Crystallographic Investigations of 1-[(Methanesulfonyl)oxy]pyridin-1-ium Salts

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the properties and reactivity of a chemical compound. For salts of this compound, crystallographic studies, particularly those employing X-ray diffraction, have provided invaluable insights into its molecular structure and the non-covalent forces that govern its solid-state assembly.

The molecular salt, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate (B1217627), has been successfully characterized using single-crystal X-ray diffraction. nih.govumc.cl This technique allows for the definitive determination of its solid-state structure, confirming that the compound consists of a cationic 1-[(methylsulfonyl)oxy]pyridin-1-ium moiety and a methanesulfonate anion. nih.govumc.cl

For the analysis, suitable colorless, needle-shaped single crystals were grown by cooling a warm, saturated solution of the compound in acetonitrile. nih.gov The resulting high-resolution diffraction data enabled the precise mapping of electron density and the subsequent assignment of atomic positions, leading to a detailed model of the crystal structure. nih.gov

Detailed analysis of the crystallographic data for 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate reveals key structural parameters. nih.gov The bond length between the pyridinium (B92312) nitrogen and the exocyclic oxygen atom (N—O) is a critical feature of the cation. This distance was determined to be 1.4004 (15) Å. nih.govumc.cl This value is comparable to the N—O bond length of 1.4095 (11) Å observed in the structurally related compound, 1-{[(trifluoromethyl)sulfonyl]oxy}pyridin-1-ium trifluoromethanesulfonate. nih.gov

The conformation of the methanesulfonyl group relative to the pyridinium ring is described by the N1—O1—S1—C6 torsion angle, which was found to be 66.72 (11)°. nih.gov This angle indicates a significant twist, deviating from a planar arrangement. Furthermore, the molecular structure exhibits a slight puckering, with the O1 atom positioned 0.19 Å out of the plane defined by the pyridinium ring. nih.gov

Selected Structural Parameters for 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate
ParameterValueReference
N—O Bond Length1.4004 (15) Å nih.gov
N1—O1—S1—C6 Torsion Angle66.72 (11)° nih.gov
Deviation of O1 from Pyridinium Plane0.19 Å nih.gov

The stability of the crystal lattice is dictated by a network of intermolecular interactions. In the crystal structure of 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, the primary forces linking the cationic and anionic components are weak C—H···O hydrogen bonds. nih.govumc.cl These interactions, while individually weak, collectively form a robust three-dimensional network that defines the crystal packing. nih.gov

Key Intermolecular Interaction in 1-[(Methylsulfonyl)oxy]pyridin-1-ium Methanesulfonate
Interaction TypeAtoms InvolvedH···O DistanceReference
C-H···O Hydrogen BondC5—H5···O42.19 Å nih.gov

Theoretical Chemistry Approaches

To complement experimental findings from crystallography, theoretical and computational chemistry methods provide a deeper understanding of the intrinsic properties of this compound at an electronic level. These approaches can elucidate molecular stability, electronic structure, and the energetics of potential chemical transformations.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of molecules. For the this compound cation, DFT calculations can be employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO).

These calculations would provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray diffraction to validate the computational model. Furthermore, the calculations can quantify the energetic stability of the cation and offer insights into the nature of the N-O bond, which is crucial to its reactivity.

Understanding the reactivity of this compound requires an exploration of the potential energy surfaces (PES) for its reactions. ethz.ch Computational modeling can be used to map out minimum energy pathways for chemical transformations, identifying transition states (TS) that connect reactants to products. ethz.ch

For instance, the reactivity of O-sulfonyl pyridinium salts towards nucleophiles is a known area of interest. nih.gov Theoretical methods can model the approach of a nucleophile to the 1-[(Methanesulfonyl)oxy)pyridin-1-ium cation, calculating the energy changes along the reaction coordinate. This allows for the determination of activation energy barriers, which are critical for predicting reaction rates and understanding reaction mechanisms. By mapping the energy landscape, chemists can identify the most likely reaction pathways and predict potential side products, providing a comprehensive, dynamic picture of the compound's chemical behavior. ethz.ch

Prediction of Spectroscopic Properties and Conformational Dynamics

In the absence of specific computational studies on this compound, this section will outline the theoretical approaches that would be employed for such an investigation and the types of data that would be generated. This prospective analysis serves as a roadmap for future research endeavors aimed at fully characterizing this compound.

Computational methods are routinely used to predict a variety of spectroscopic data with a high degree of accuracy. For this compound, these predictions would be invaluable for interpreting experimental spectra and for understanding the influence of the methanesulfonyl group on the pyridinium core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. By calculating the isotropic magnetic shielding constants of the nuclei in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These calculations would be instrumental in assigning the peaks in the experimental spectrum to specific protons and carbon atoms within the molecule. Discrepancies between predicted and experimental shifts can often highlight specific solvent effects or conformational averaging that is not fully captured by the computational model.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative of what a computational study would produce and is not based on actual published research.)

AtomPredicted Chemical Shift (ppm)
H-2/68.95
H-3/58.05
H-48.45
CH₃3.60
C-2/6142.5
C-3/5130.0
C-4148.0
CH₃42.0

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies can provide a detailed assignment of the bands observed in infrared (IR) and Raman spectra. By analyzing the normal modes of vibration, each calculated frequency can be attributed to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, these calculations would be particularly useful for identifying the characteristic vibrations of the N-O-S linkage and the sulfonyl group, which are key functional groups in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is illustrative of what a computational study would produce and is not based on actual published research.)

Vibrational ModePredicted Frequency (cm⁻¹)
SO₂ asymmetric stretch1380
SO₂ symmetric stretch1185
N-O stretch950
Pyridinium ring C-H stretch3100 - 3000
CH₃ rock850

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations would identify the principal electronic excitations, their corresponding wavelengths of maximum absorption (λmax), and their oscillator strengths. For this compound, this would provide insight into the π-π* and n-π* transitions within the pyridinium ring and how they are perturbed by the methanesulfonyloxy substituent.

The flexibility of the methanesulfonyloxy group allows for the possibility of multiple conformers for the this compound cation. A computational conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating the key dihedral angles, particularly around the N-O and O-S bonds.

This analysis would identify the low-energy conformers and the transition states that connect them, providing a detailed picture of the molecule's dynamic behavior. The results of such a study would be crucial for understanding how the conformation of the methanesulfonyloxy group might influence the reactivity and spectroscopic properties of the compound. Key parameters that would be determined include the relative energies of the stable conformers and the rotational energy barriers between them. This information is fundamental for a complete understanding of the molecule's structure-property relationships.

Future Perspectives and Unexplored Research Avenues

Development of Novel Catalytic Systems Incorporating 1-[(Methanesulfonyl)oxy]pyridin-1-ium

The inherent electrophilicity and potential for acting as a leaving group precursor make this compound an intriguing candidate for incorporation into novel catalytic systems. Future research could focus on leveraging its unique electronic properties to facilitate a range of organic transformations. The development of such systems could proceed in several directions, including its use as a co-catalyst or as a precursor to catalytically active species.

One promising area is its potential application in Lewis acid catalysis. The pyridinium (B92312) moiety, upon activation, could act as a transient Lewis acid, activating substrates for nucleophilic attack. Furthermore, sulfonic acid-functionalized ionic liquids with pyridinium cations have been investigated for their Brønsted acidity and catalytic activity in acid-catalyzed reactions. researchgate.net This suggests that derivatives of this compound could be designed to act as recyclable acidic catalysts.

Another avenue of exploration lies in photoredox catalysis. N-functionalized pyridinium salts have been shown to be effective in visible-light-mediated reactions, acting as radical precursors. acs.org Investigating the photochemical properties of this compound could lead to the development of new catalytic cycles for C-H functionalization and other radical-mediated processes.

Potential Catalytic SystemProposed Catalytic Role of this compoundTarget Reactions
Immobilized Pyridinium Catalyst Covalently linked to a solid support to act as a recyclable Lewis or Brønsted acid catalyst.Friedel-Crafts reactions, esterifications, acetalizations.
Photoredox Co-catalyst System In conjunction with a photosensitizer, to act as an oxidant or a precursor to a reactive intermediate.C-H amination, alkylation, or arylation of heterocycles.
Dual Catalysis with Transition Metals As a ligand or an additive to modulate the reactivity and selectivity of transition metal catalysts.Cross-coupling reactions, asymmetric catalysis.

Application in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, provide a fertile ground for exploring the applications of this compound. Its synthesis from readily available starting materials, pyridine-N-oxide and methanesulfonic anhydride (B1165640), is a step in this direction. nih.gov

Future research should focus on utilizing this reagent in solvent-free or aqueous reaction conditions. The ionic nature of pyridinium salts could be advantageous in designing reactions that proceed in water or other environmentally benign solvents. nih.gov Furthermore, the development of catalytic systems, as discussed in the previous section, would contribute to the atom economy and reduce waste generation in synthetic processes.

The potential for this compound to act as an activating agent for alcohols or carboxylic acids could provide a greener alternative to traditional reagents like thionyl chloride or phosphorus-based compounds, which often produce corrosive byproducts.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility. nih.govresearchgate.net The synthesis and application of pyridinium salts have been successfully demonstrated in flow reactors. tue.nlresearchgate.netresearchgate.net The integration of this compound into such platforms is a logical next step.

Future work could involve the development of a continuous flow process for the synthesis of this compound itself, potentially telescoping its formation with subsequent reactions. This would enable the on-demand generation and use of this reagent, avoiding the need for storage of potentially reactive intermediates. The precise control over reaction parameters offered by flow chemistry could also allow for the fine-tuning of its reactivity and selectivity in various transformations.

An automated synthesis platform could utilize machine learning algorithms to optimize reaction conditions for transformations employing this compound, accelerating the discovery of new applications and improving the efficiency of known processes. nih.gov

Exploration of New Reactivity Modes and Synthetic Transformations

The known reactivity of O-sulfonyl pyridinium salts primarily involves nucleophilic attack at the pyridine (B92270) ring or at the sulfonyl group. nih.gov However, a deeper exploration of the reactivity of this compound could unveil novel transformation pathways.

One area of interest is its potential to engage in dearomatization-rearomatization strategies for the functionalization of the pyridine ring. researchgate.net By carefully choosing the nucleophile and reaction conditions, it may be possible to achieve site-selective addition to the pyridinium ring, followed by elimination of the methanesulfonyloxy group to introduce new functionalities.

Furthermore, the possibility of generating a pyridinium-1-yloxyl radical through single-electron transfer could open up new avenues in radical chemistry. This reactive intermediate could participate in a variety of transformations, including hydrogen atom transfer and addition to unsaturated systems. The reactivity of N-functionalized pyridinium scaffolds as redox-active, single-electron functional group transfer reagents has been a subject of recent interest. researchgate.net

Design of Next-Generation Reagents Based on the this compound Motif

The structural motif of this compound provides a versatile scaffold for the design of next-generation reagents with tailored properties. By modifying the substituents on the pyridine ring or by altering the nature of the sulfonyl group, it should be possible to fine-tune the reactivity, selectivity, and physical properties of the reagent.

For instance, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring could modulate its electrophilicity and influence the regioselectivity of nucleophilic attack. Chiral pyridinium salts have also been employed in asymmetric catalysis, suggesting that chiral derivatives of this compound could be developed for enantioselective transformations. acs.org

The development of multi-functional reagents based on this motif is another exciting possibility. For example, a reagent could be designed to incorporate both a this compound moiety for activation and another functional group that can participate in a subsequent intramolecular reaction, enabling the rapid construction of complex molecular architectures. The design of next-generation pyridinium-based antiseptics highlights the tunability of this scaffold. nih.gov

Reagent Design StrategyDesired Property/ReactivityPotential Application
Substitution on the Pyridine Ring Tunable electrophilicity and regioselectivity.Site-selective functionalization of complex molecules.
Incorporation of Chiral Auxiliaries Enantioselective activation or functionalization.Asymmetric synthesis of pharmaceuticals and natural products.
Attachment to a Polymer Support Recyclability and ease of separation.Solid-phase synthesis and large-scale applications.
Variation of the Sulfonyl Group Altered leaving group ability and stability.Fine-tuning reactivity for specific synthetic challenges.

Q & A

Basic: What is the synthetic route for 1-[(Methanesulfonyl)oxy]pyridin-1-ium, and how are reaction conditions optimized?

Answer:
The compound is synthesized by reacting pyridine N-oxide with methanesulfonic anhydride under anhydrous conditions. Key parameters include:

  • Stoichiometry : A 1:1 molar ratio of pyridine N-oxide to methanesulfonic anhydride ensures complete conversion.
  • Solvent : Anhydrous dichloromethane or acetonitrile is used to minimize hydrolysis.
  • Temperature : Reactions are conducted at 0–25°C to suppress side reactions.
  • Purification : Crystallization from methanol/diethyl ether yields pure product.

Validation : Monitor reaction progress via 1H^1H NMR for the disappearance of pyridine N-oxide signals (δ ~8.5 ppm) and emergence of the sulfonated product (δ ~8.8 ppm for pyridinium protons) .

Basic: What crystallographic parameters define the structure of this compound methane-sulfonate?

Answer:
Single-crystal X-ray diffraction reveals:

ParameterValue
Space groupP21/cP2_1/c
aa (Å)7.9335 (3)
bb (Å)7.6255 (3)
cc (Å)18.3875 (7)
β\beta (°)99.0734 (14)
VV (ų)1098.47 (7)
ZZ4
RR-factor0.035

The structure comprises a pyridinium cation and a methanesulfonate anion. The N–O bond length (1.4004 Å) aligns with sulfonated pyridinium analogs . Data were refined using SHELXL-2018/3, with absorption correction via SADABS .

Advanced: How do weak intermolecular interactions stabilize the crystal lattice?

Answer:
C–H⋯O interactions (e.g., C5–H5⋯O4, 2.19 Å) form a 3D network. Key interactions include:

  • Cation-anion : Pyridinium C–H donors interact with sulfonate oxygen acceptors.
  • Anion-anion : Methanesulfonate oxygens participate in bifurcated hydrogen bonds.

Methodological Note : Use Mercury software to visualize Hirshfeld surfaces and quantify interaction contributions. For example, the H⋯O contact percentage in the crystal is ~12% of the total surface area .

Advanced: How does the sulfonate group influence electrophilic reactivity compared to trifluoromethanesulfonyl analogs?

Answer:
The methanesulfonyl group enhances electrophilicity at the pyridinium N–O center but is less activating than trifluoromethanesulfonyl (triflyl) groups. Key differences:

  • Reactivity : Methanesulfonyl derivatives react selectively with soft nucleophiles (e.g., thiols), while triflyl analogs engage harder nucleophiles (e.g., amines).
  • Mechanistic Insight : DFT calculations (B3LYP/6-311++G(d,p)) show lower LUMO energy for triflyl derivatives (-1.8 eV vs. -1.2 eV for methanesulfonyl), explaining their higher reactivity .

Experimental Design : Compare reaction kinetics with benzylthiol in DMSO using 19F^{19}F-NMR or LC-MS to track intermediates .

Advanced: How are discrepancies in bond-length data resolved during crystallographic refinement?

Answer:
Discrepancies (e.g., N–O bond variations) are addressed via:

Restraints : Apply SHELXL distance restraints for known bond types (e.g., S–O bonds constrained to 1.44–1.47 Å).

Twining Tests : Use PLATON to check for twinning, which can distort bond lengths.

Data Quality : Exclude weak reflections (I<2σ(I)I < 2\sigma(I)) to improve precision.

For the title compound, the N–O bond (1.4004 Å) matches literature values for sulfonated pyridinium salts, confirming reliability .

Basic: What spectroscopic techniques characterize this compound?

Answer:

  • 1H^1H NMR (DMSO-d6d_6): Pyridinium protons at δ 8.82 (d, J=6.5J = 6.5 Hz), 8.76 (t, J=7.0J = 7.0 Hz), 8.69 (d, J=8.0J = 8.0 Hz).
  • IR : Strong S=O stretches at 1175 cm1^{-1} (symmetric) and 1360 cm1^{-1} (asymmetric).
  • ESI-MS : m/zm/z 270.1 [M+^+] .

Validation : Cross-reference with computed spectra (Gaussian 16, B3LYP/6-31G*) to confirm assignments.

Advanced: What strategies mitigate hydrolysis of the sulfonate group during storage?

Answer:

  • Storage : Keep under inert gas (Ar/N2_2) at -20°C in anhydrous DMSO or acetonitrile.
  • Stability Testing : Monitor hydrolysis via 1H^1H NMR (appearance of pyridine N-oxide at δ 8.5 ppm). Hydrolysis half-life in H2 _2O at 25°C is ~48 hours .

Experimental Note : Add molecular sieves (3Å) to solutions to scavenge moisture.

Advanced: How is this compound used in photochemical applications?

Answer:
The sulfonate group enables photoinduced electron transfer (PET) in aryl amination reactions. For example:

Setup : Irradiate (365 nm) a mixture of the pyridinium salt, arylboronic acid, and an amine in MeCN.

Mechanism : PET generates a pyridinyl radical, which abstracts hydrogen from the amine to form C–N bonds .

Optimization : Use a flow reactor with controlled light intensity (10–20 mW/cm2^2) to enhance yield (>85%) .

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